8-Methyl-3,8-diazabicyclo(3.2.1)octane-3-ethanol diphenylacetate
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Overview
Description
8-Methyl-3,8-diazabicyclo(3.2.1)octane-3-ethanol diphenylacetate is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure features a diazabicyclo octane core, which is a common motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-3,8-diazabicyclo(3.2.1)octane-3-ethanol diphenylacetate typically involves multiple steps, starting from simpler organic molecules. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This process often requires the use of specific catalysts and controlled reaction conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. The exact methods can vary depending on the specific requirements and available resources of the manufacturing facility.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-3,8-diazabicyclo(3.2.1)octane-3-ethanol diphenylacetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by common reagents such as oxidizing agents, reducing agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
8-Methyl-3,8-diazabicyclo(3.2.1)octane-3-ethanol diphenylacetate has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and receptor binding.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Methyl-3,8-diazabicyclo(3.2.1)octane-3-ethanol diphenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets. This can lead to various biological effects, depending on the nature of the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octane: This compound shares the same core structure but lacks the ethanol and diphenylacetate groups.
3,6-Diacetoxytropane: Another related compound with a similar bicyclic structure but different functional groups.
Uniqueness
8-Methyl-3,8-diazabicyclo(3.2.1)octane-3-ethanol diphenylacetate is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for high specificity in biological interactions, making it a valuable compound in both research and industrial contexts.
Properties
CAS No. |
63978-02-9 |
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Molecular Formula |
C23H28N2O2 |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
2-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethyl 2,2-diphenylacetate |
InChI |
InChI=1S/C23H28N2O2/c1-24-20-12-13-21(24)17-25(16-20)14-15-27-23(26)22(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,20-22H,12-17H2,1H3 |
InChI Key |
NDSWVTKMCVPUFP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1CN(C2)CCOC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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